molecular formula C20H24N4O3S B3310338 (Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide CAS No. 946201-45-2

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

Cat. No.: B3310338
CAS No.: 946201-45-2
M. Wt: 400.5 g/mol
InChI Key: XOQAGYLLXXWBQN-KTKRTIGZSA-N
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Description

(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H24N4O3S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the Phenylalanine–tRNA ligase alpha subunit and Phenylalanine–tRNA ligase beta subunit . These enzymes are involved in protein synthesis, specifically in the ligation of phenylalanine to its corresponding tRNA, which is a crucial step in protein translation .

Mode of Action

This could potentially disrupt protein synthesis, leading to a halt in cellular processes and ultimately cell death .

Biochemical Pathways

The affected pathway is the protein synthesis pathway , specifically the step involving the ligation of phenylalanine to its corresponding tRNA . The downstream effects of this disruption could include a decrease in protein production, which could affect various cellular processes and lead to cell death .

Pharmacokinetics

It is known that the compound belongs to the class of organic compounds known as pyridinylpiperazines . These compounds typically have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .

Result of Action

The molecular and cellular effects of this compound’s action would likely include a decrease in protein production, disruption of cellular processes, and potentially cell death . This is due to the compound’s potential inhibitory effect on the Phenylalanine–tRNA ligase alpha and beta subunits .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target . Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach or bind to its target .

Properties

IUPAC Name

(Z)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(10-9-18-6-2-1-3-7-18)22-12-17-28(26,27)24-15-13-23(14-16-24)19-8-4-5-11-21-19/h1-11H,12-17H2,(H,22,25)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQAGYLLXXWBQN-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
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(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
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(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
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(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
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(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide
Reactant of Route 6
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(Z)-3-phenyl-N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)acrylamide

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